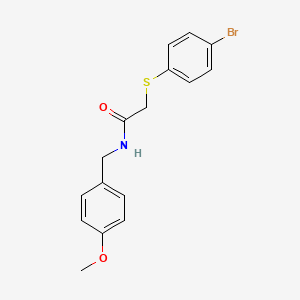![molecular formula C17H16N2O4S2 B2531445 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896333-47-4](/img/structure/B2531445.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. The related compounds discussed in the provided papers include various benzamide and sulfonamide derivatives, which have been investigated for their antiarrhythmic, antimicrobial, and gelation properties . These compounds are characterized by the presence of a benzamide or sulfonamide moiety, which is often modified with different substituents to enhance their biological activity or to study their supramolecular chemistry.
Synthesis Analysis
The synthesis of related benzamide and sulfonamide derivatives is well-documented in the provided papers. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity is described, with a focus on compounds that exhibit potent Class III activity . Another paper discusses the synthesis of N-substituted imidazolylbenzamides, which are also selective Class III agents . Additionally, the synthesis of a Schiff base involving a benzamide derivative is characterized by various spectroscopic techniques . These syntheses typically involve the acylation of amines with benzoyl chlorides or the reaction of amines with aldehydes to form Schiff bases.
Molecular Structure Analysis
The molecular structures of related compounds have been studied using various techniques, including X-ray crystallography, spectroscopy, and theoretical calculations . For example, the crystal structure of a Schiff base derived from a benzamide compound is reported, revealing the presence of enol-imine tautomerism . Theoretical studies have also been conducted to understand the molecular conformations and intermolecular interactions of these compounds . The role of methyl functionality and S=O interactions in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been investigated, highlighting the importance of non-covalent interactions in supramolecular chemistry .
Chemical Reactions Analysis
The chemical reactivity of related benzamide and sulfonamide derivatives includes their ability to undergo various reactions, such as the Fries rearrangement under microwave-assisted, catalyst- and solvent-free conditions . The formation of Schiff bases through the reaction of amines with aldehydes is another example of the chemical transformations these compounds can undergo . The reactivity of these compounds is often tailored to enhance their biological activity or to enable their use in supramolecular chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide and sulfonamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives is determined by their ability to form stable gels with low minimum gelator concentrations . The antimicrobial activity of some benzamide derivatives is attributed to their structural features, which enable them to interact with bacterial and fungal targets . The electrophysiological activity of these compounds, particularly their Class III antiarrhythmic effects, is related to their ability to block potassium currents and prolong action potential duration .
科学的研究の応用
Class III Antiarrhythmic Activity
Compounds related to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide have been investigated for their potential as Class III antiarrhythmic agents. One study detailed the synthesis and activity of a series of compounds, including those with a 2-aminobenzimidazole group, which were found to be potent in prolonging action potential duration without affecting conduction. This property is crucial for treating arrhythmias without impacting heart rate or blood pressure negatively (Ellingboe et al., 1992).
Photosensitizers for Cancer Treatment
Another area of application is in the development of photosensitizers for photodynamic therapy (PDT), a treatment method for cancer. Research on derivatives of this compound has shown promising results in generating singlet oxygen, a reactive oxygen species effective in destroying cancer cells. This makes such compounds potential candidates for PDT (Pişkin et al., 2020).
Anti-inflammatory Agents
Compounds structurally related to this compound have been explored for their anti-inflammatory properties by inhibiting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This inhibition reduces the adherence of neutrophils to activated endothelial cells, a key mechanism in the inflammatory response (Boschelli et al., 1995).
Anticancer Activity
The research has also delved into the anticancer potential of these compounds. For example, Co(II) complexes of derivatives were studied for their anticancer activity against human breast cancer cell lines, indicating the potential therapeutic applications of these compounds in treating cancer (Vellaiswamy & Ramaswamy, 2017).
Antimalarial and Antiviral Research
Further studies have evaluated the reactivity and antimalarial activity of sulfonamide derivatives, showcasing their potential in developing new antimalarial drugs. These compounds exhibited significant activity against malaria parasites, providing a foundation for future antimalarial therapies (Fahim & Ismael, 2021).
特性
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-10-7-8-13(23-2)14-15(10)24-17(18-14)19-16(20)11-5-4-6-12(9-11)25(3,21)22/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPXFKQHRKWNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)
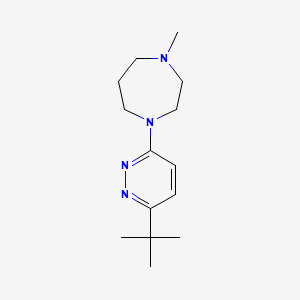
![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)

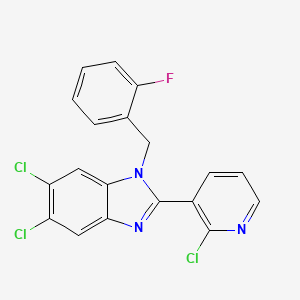
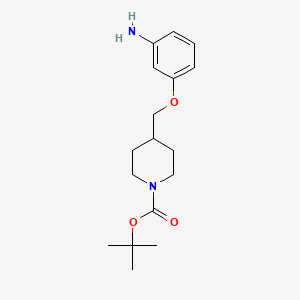
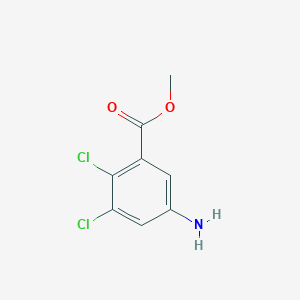

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)
![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)
